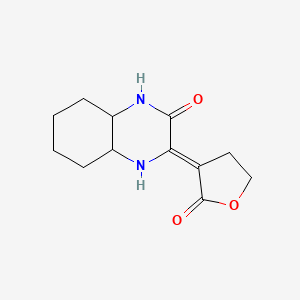
Sodium antimony lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium antimony lactate is a chemical compound that combines sodium, antimony, and lactate ions. It is known for its applications in various fields, including medicine, industry, and scientific research. The compound is typically used for its unique properties, such as its ability to act as a catalyst and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium antimony lactate can be synthesized through the reaction of antimony trioxide with lactic acid in the presence of sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced by reacting antimony trioxide with lactic acid and sodium hydroxide in large reactors. The reaction mixture is then purified through filtration and crystallization processes to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium antimony lactate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony pentoxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation states of antimony.
Substitution: this compound can participate in substitution reactions where the lactate ion is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Various acids and bases can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Antimony pentoxide and other antimony oxides.
Reduction: Lower oxidation states of antimony, such as antimony trioxide.
Substitution: Compounds with different ligands replacing the lactate ion.
Applications De Recherche Scientifique
Sodium antimony lactate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and oxidation processes.
Biology: The compound is studied for its potential biological effects, including its role in enzyme inhibition and interaction with biological molecules.
Medicine: this compound has been explored for its potential therapeutic applications, particularly in the treatment of parasitic infections.
Industry: It is used in the production of flame retardants, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium antimony lactate involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. Additionally, it can interact with cellular components, leading to changes in cell function and signaling pathways.
Comparaison Avec Des Composés Similaires
Sodium lactate: A compound with similar lactate ions but without the antimony component.
Antimony trioxide: A related antimony compound used in similar applications.
Lactic acid: The parent compound of the lactate ion.
Uniqueness: Sodium antimony lactate is unique due to its combination of sodium, antimony, and lactate ions, which imparts distinct chemical and biological properties. Unlike sodium lactate, it has the added functionality of antimony, making it useful in specific industrial and medical applications.
Propriétés
Numéro CAS |
68083-87-4 |
|---|---|
Formule moléculaire |
C6H8NaO6Sb |
Poids moléculaire |
320.87 g/mol |
Nom IUPAC |
sodium;antimony(3+);2-oxidopropanoate |
InChI |
InChI=1S/2C3H5O3.Na.Sb/c2*1-2(4)3(5)6;;/h2*2H,1H3,(H,5,6);;/q2*-1;+1;+3/p-2 |
Clé InChI |
SGZLDJXNIGOLOV-UHFFFAOYSA-L |
SMILES canonique |
CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].[Na+].[Sb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




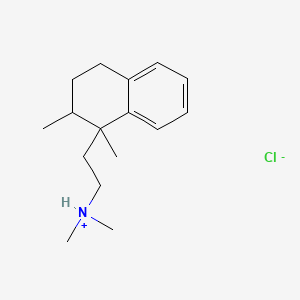

![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)
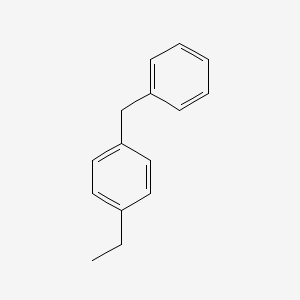
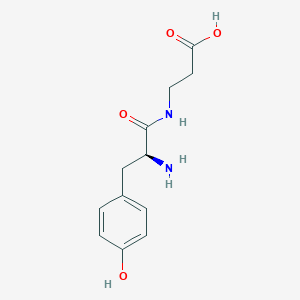
![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)
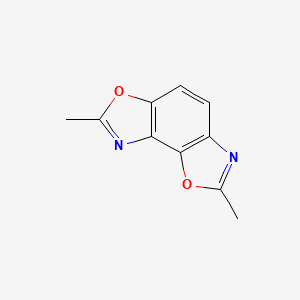
![[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)
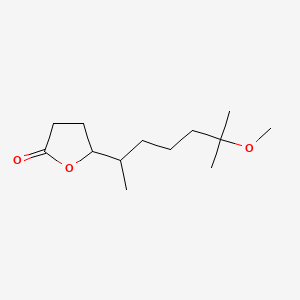

![6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)](/img/structure/B13766730.png)
